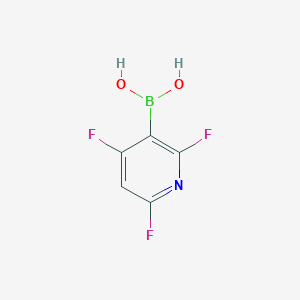
(2,4,6-Trifluoropyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4,6-Trifluoropyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with three fluorine atoms at positions 2, 4, and 6. The unique electronic properties imparted by the trifluoromethyl groups make this compound a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,4,6-Trifluoropyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under mild conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recycling of catalysts and reagents is often employed to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: (2,4,6-Trifluoropyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed via oxidation.
Substituted Pyridines: Formed via nucleophilic substitution.
Applications De Recherche Scientifique
(2,4,6-Trifluoropyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2,4,6-Trifluoropyridin-3-yl)boronic acid is primarily based on its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to act as a molecular recognition agent, binding to specific targets such as enzymes and proteins. The trifluoromethyl groups enhance the compound’s electrophilicity, making it more reactive towards nucleophiles .
Comparaison Avec Des Composés Similaires
- 2-Fluoro-3-pyridineboronic acid
- 2-(Trifluoromethyl)pyridine-4-boronic acid
- 2,4,6-Trifluorophenylboronic acid
Comparison: (2,4,6-Trifluoropyridin-3-yl)boronic acid is unique due to the presence of three fluorine atoms, which significantly alter its electronic properties compared to other boronic acids. This makes it more reactive in certain chemical reactions and enhances its ability to form stable complexes with biological molecules .
Propriétés
Formule moléculaire |
C5H3BF3NO2 |
|---|---|
Poids moléculaire |
176.89 g/mol |
Nom IUPAC |
(2,4,6-trifluoropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H3BF3NO2/c7-2-1-3(8)10-5(9)4(2)6(11)12/h1,11-12H |
Clé InChI |
ZEAPZXCKIQYWPI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(N=C(C=C1F)F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















